Home > Products > Screening Compounds P28455 > Bicyclo[3.3.1]non-2-en-9-one
Bicyclo[3.3.1]non-2-en-9-one - 4844-11-5

Bicyclo[3.3.1]non-2-en-9-one

Catalog Number: EVT-513771
CAS Number: 4844-11-5
Molecular Formula: C9H12O
Molecular Weight: 136.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Bicyclo[3.3.1]nonan-9-one

  • Relevance: Bicyclo[3.3.1]nonan-9-one is closely related to Bicyclo[3.3.1]non-2-en-9-one as it shares the same bicyclic ring system, differing only by the presence of a double bond in Bicyclo[3.3.1]non-2-en-9-one. []

Bicyclo[3.2.1]oct-3-en-8-one and Bicyclo[3.2.1]oct-2-en-8-one

  • Relevance: These compounds highlight a synthetic route that can generate Bicyclo[3.3.1]non-2-en-9-one-like structures. They are both bicyclic ketones, suggesting shared synthetic pathways. []

7-Hydroxy-bicyclo[3.3.1]non-2-en-9-one

  • Relevance: The presence of this compound, alongside Bicyclo[3.3.1]non-2-en-9-one, in the essential oil suggests they may share biosynthetic pathways within the plant. []
  • Relevance: These compounds are direct derivatives of Bicyclo[3.3.1]non-2-en-9-one, modified for exploring their phytotesting properties, indicating potential biological activity related to the parent structure. []

Bicyclo[6.1.0]nonan-exo-9-diazonium Ions

  • Relevance: While not structurally identical, the decomposition products of these ions yield cyclononane derivatives, similar to how modifications of Bicyclo[3.3.1]non-2-en-9-one can lead to different cyclononane compounds. []

2-Azabicyclo[3.3.1]non-2-en-1-ol Derivatives

  • Relevance: The synthesis of these compounds highlights the versatility of the bicyclo[3.3.1]nonane core structure and its ability to accommodate different heteroatoms, expanding the chemical space around Bicyclo[3.3.1]non-2-en-9-one. []

Dimethyl 7-Methyl-2,4-di-2-pyridyl-3,7-diazabicyclo[3.3.1]nonan-9-one-1,5-dicarboxylate (Compound 1)

  • Relevance: This compound emphasizes the potential for pharmacological activity within the bicyclo[3.3.1]nonan-9-one structural class, particularly when incorporating heterocyclic and other pharmacophoric groups. Its activity suggests that Bicyclo[3.3.1]non-2-en-9-one, with appropriate modifications, could also bind to similar targets. []

2-Morpholino-4-phenylbicyclo[3.3.1]nonan-9-ones

  • Relevance: These derivatives are structurally analogous to Bicyclo[3.3.1]non-2-en-9-one, with variations in substituents and the absence of the double bond. They provide insights into the conformational preferences of the bicyclo[3.3.1]nonane system. []

9-Oxabicyclo[4.3.0]non-2-en-8-one Derivatives

  • Relevance: The synthesis and reactivity of these compounds, particularly those related to prostanoids [], demonstrate the utility of similar bicyclic systems as valuable intermediates in organic synthesis, potentially applicable to Bicyclo[3.3.1]non-2-en-9-one. [, ]

1,5-Dimethyl-3,7-dimethylenebicyclo[3.3.1]nonan-9-one

  • Relevance: The use of this compound in adamantanone synthesis highlights the potential of Bicyclo[3.3.1]non-2-en-9-one and its derivatives as starting materials in the construction of complex polycyclic structures. []
Source and Classification

Bicyclo[3.3.1]non-2-en-9-one is classified as a bicyclic ketone with a nonane backbone. It belongs to a family of bicyclic compounds characterized by having two bridged cyclopropane rings. The compound can be represented structurally as having a double bond and a carbonyl group, which contributes to its reactivity and potential biological activities. Its structural formula can be denoted as follows:

C10H12O\text{C}_{10}\text{H}_{12}\text{O}

This compound is significant in synthetic organic chemistry and medicinal chemistry due to its structural diversity and potential as a scaffold for drug development.

Synthesis Analysis

The synthesis of bicyclo[3.3.1]non-2-en-9-one has been explored through various methodologies, often involving multi-step reactions. Key synthetic routes include:

  1. Hypervalent Iodine Oxidation: This method utilizes hypervalent iodine reagents to oxidize phenolic precursors, leading to the formation of bicyclic structures.
  2. Intramolecular Aldol Reactions: The compound can be synthesized via intramolecular aldol reactions involving suitable substrates that can undergo cyclization.
  3. Epoxide Thiolysis: Epoxide intermediates can be converted into bicyclic structures through thiol-mediated ring-opening reactions.

For instance, one study reported the successful synthesis of functionalized bicyclo[3.3.1]non-3-en-2-ones from commercially available phenols using hypervalent iodine oxidation followed by epoxide formation and thiolysis, achieving moderate to good yields (57%-88%) under optimized conditions .

Molecular Structure Analysis

The molecular structure of bicyclo[3.3.1]non-2-en-9-one features a unique arrangement of carbon atoms forming two bridged cyclopropane rings with a double bond located at the 2-position and a carbonyl group at the 9-position. The compound's stereochemistry plays a crucial role in its chemical behavior and interactions.

Key structural features include:

  • Bicyclic Framework: The compound consists of two fused cyclopropane rings.
  • Functional Groups: It contains a carbonyl (C=O) group that enhances its reactivity.
  • Geometric Isomerism: The presence of the double bond allows for cis/trans isomerism, which can influence the compound's properties.

Nuclear Magnetic Resonance (NMR) spectroscopy has been utilized to elucidate the structure, providing insights into the chemical environment of hydrogen and carbon atoms within the molecule .

Chemical Reactions Analysis

Bicyclo[3.3.1]non-2-en-9-one participates in various chemical reactions due to its reactive functional groups:

  1. Electrophilic Additions: The double bond can undergo electrophilic addition reactions with various reagents.
  2. Nucleophilic Attack: The carbonyl group is susceptible to nucleophilic attack, leading to the formation of alcohols or other derivatives.
  3. Cycloaddition Reactions: The bicyclic structure allows for cycloaddition reactions with dienes or other unsaturated compounds.

These reactions are significant for developing derivatives with enhanced biological activity or altered physical properties .

Mechanism of Action

The mechanism of action for bicyclo[3.3.1]non-2-en-9-one involves its interaction with biological targets, which may include enzymes or receptors relevant in medicinal chemistry:

  1. Binding Affinity: The compound's ability to bind to specific biological targets can be influenced by its stereochemistry and functional groups.
  2. Reactivity: The electrophilic nature of the double bond and the nucleophilic character of the carbonyl group facilitate interactions with nucleophiles in biological systems.

Studies have indicated that modifications on this scaffold can lead to compounds with potential anticancer activity .

Physical and Chemical Properties Analysis

Bicyclo[3.3.1]non-2-en-9-one exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 162 g/mol.
  • Boiling Point: Specific boiling point data may vary based on purity but typically falls within the range expected for similar compounds.
  • Solubility: Solubility in organic solvents such as dichloromethane or ethanol is common, while solubility in water is limited due to hydrophobic characteristics.

Spectroscopic techniques such as Infrared (IR) spectroscopy provide information on functional groups present in the molecule, while mass spectrometry aids in determining molecular weight and fragmentation patterns .

Applications

Bicyclo[3.3.1]non-2-en-9-one has several scientific applications:

  1. Drug Development: Its structural framework serves as a scaffold for designing new pharmaceuticals, particularly in anticancer therapies.
  2. Synthetic Intermediates: It acts as an intermediate in various organic synthesis routes due to its reactivity.
  3. Chemical Diversity Exploration: The compound contributes to exploring chemical space for novel drug candidates through diverse synthetic strategies .
Introduction to Bicyclo[3.3.1]non-2-en-9-one in Natural Product Chemistry

The bicyclo[3.3.1]nonane skeleton represents a structurally distinctive and biologically significant carbocyclic framework prevalent in numerous natural products. Characterized by its unique bridged bicyclic architecture, this core structure exhibits remarkable conformational flexibility and stereochemical complexity that contribute to its diverse biological activities. Among its derivatives, bicyclo[3.3.1]non-2-en-9-one occupies a privileged position as a key synthetic precursor and structural motif, particularly within the family of polycyclic polyprenylated acylphloroglucinols (PPAPs). The strategic incorporation of an α,β-unsaturated enone system within this bicyclic scaffold significantly enhances its chemical reactivity and biological functionality, making it a compelling subject for pharmaceutical development. The compound's structural complexity arises from its ability to adopt multiple conformations, predominantly the twin-chair (CC) conformation, which minimizes steric strain while providing a well-defined three-dimensional architecture for molecular interactions [1] [8].

  • Conformational Features: The bicyclo[3.3.1]nonane system exhibits distinct conformational preferences that profoundly influence its chemical behavior. Theoretical and experimental studies reveal three possible conformations: the C₂ᵥ-symmetric twin chair (CC), Cₛ-symmetric boat chair (BC), and C₂-symmetric twisted twin boat (BB). The destabilizing steric factors in the BB conformer render it energetically inaccessible under normal conditions. The CC conformation predominates due to its significant energy advantage (ΔG° = 2.3 kcal mol⁻¹) over the BC form, though the equilibrium shifts toward BC at elevated temperatures (approximately 25% population at 400°C). The introduction of a 9-keto group reduces this energy barrier to 0.95 kcal mol⁻¹, allowing detectable BC populations even at cryogenic temperatures (-165°C) [1] [8]. These conformational dynamics directly impact the molecule's reactivity and its interactions with biological targets.

  • Structural Characterization: Bicyclo[3.3.1]non-2-en-9-one (C₉H₁₂O, MW 136.19 g/mol) possesses a rigid bicyclic framework with an α,β-unsaturated ketone system that serves as both a chemical handle for synthetic manipulation and a pharmacophore for biological activity. Its characteristic IUPAC name reflects the unsaturation between positions 2-3 and the carbonyl at position 9. X-ray crystallographic studies confirm the molecule adopts the twin-chair conformation in the solid state, with the enone system introducing bond length alternation characteristic of conjugated systems. Nuclear magnetic resonance (NMR) spectroscopy reveals distinctive proton environments, with the vinylic protons appearing downfield (δ 5.5-6.5 ppm) and the bridgehead protons exhibiting characteristic coupling patterns due to their constrained environment [2] [4] [6].

Role as a Core Scaffold in Polycyclic Polyprenylated Acylphloroglucinols (PPAPs)

The bicyclo[3.3.1]non-2-en-9-one framework serves as the fundamental architectural unit for numerous biologically active PPAPs, a structurally diverse class of natural products characterized by their highly functionalized bicyclic cores decorated with prenyl or geranyl side chains. These compounds typically originate from the mixed shikimate-acetate biosynthetic pathway, where a phloroglucinol derivative undergoes enzymatic prenylation and subsequent cyclization to form the characteristic bicyclic scaffold. The bicyclo[3.3.1]nonane core in PPAPs demonstrates exceptional versatility, serving as a molecular platform for extensive functionalization that gives rise to significant structural diversity within this natural product family [1] [3] [8].

  • Biosynthetic Significance: The formation of the bicyclo[3.3.1]nonane core in PPAPs occurs through a proposed intramolecular Michael addition cascade. A linear polyprenylated acylphloroglucinol precursor undergoes enzyme-mediated folding that positions reactive groups for sequential cyclization events. This process establishes the characteristic bicyclic framework with precise stereocontrol, often generating multiple contiguous stereocenters. The enzymatic machinery responsible for these transformations exhibits remarkable regioselectivity in installing prenyl groups at specific positions on the phloroglucinol core, creating diverse substitution patterns that significantly influence biological activity. The resulting bicyclic system frequently contains the enone functionality at positions 2 and 9, which serves as a crucial pharmacophore and provides opportunities for further chemical derivatization [1] [8].

  • Structural Diversity: The bicyclo[3.3.1]non-2-en-9-one scaffold demonstrates exceptional tolerance for structural modification, leading to an impressive array of natural derivatives. Variations arise through differential prenylation patterns (including regular prenyl, geranyl, and occasionally unusual reverse-prenyl groups), oxidation states of the side chains, and additional ring systems annulated to the core structure. This structural plasticity enables the exploration of extensive chemical space around the central bicyclic framework, making it particularly valuable for drug discovery initiatives. Representative PPAPs featuring this core include hyperforin (the antidepressant principle of St. John's Wort), guttiferone A (potent antiviral and antitumor agent), and clusianone (anti-HIV activity), each demonstrating how diverse decorations on the conserved bicyclic core translate to distinct biological profiles [1] [3] [8].

  • Synthetic Access: The complex architecture of PPAPs has inspired innovative synthetic approaches to bicyclo[3.3.1]non-2-en-9-ones. A particularly efficient method involves the hypervalent iodine-mediated oxidative dearomatization of phenols, followed by a thiophenol-induced ring-opening/rearrangement cascade. This sequence, demonstrated during synthetic efforts toward gymnastatins F and Q, transforms simple phenolic precursors into densely functionalized bicyclic systems characteristic of PPAPs. The reaction proceeds under mild conditions (room temperature) and exhibits good functional group tolerance, enabling the preparation of gram quantities of the bicyclic core for biological evaluation. Alternative strategies include intramolecular aldol condensations, Diels-Alder cycloadditions, and ring-expansion methodologies, each offering complementary routes to this valuable framework [3].

Table 1: Representative PPAPs Featuring the Bicyclo[3.3.1]non-2-en-9-one Core

Natural ProductSource OrganismPrenylation PatternKey Structural Features
HyperforinHypericum perforatumTetra-prenylated1,7-Dioxo system; Enolizable β-triketone
Guttiferone AGarcinia spp.Tetra-prenylatedC-34 prenylated chain; Benzophenone origin
ClusianoneGarcinia spp.Di-prenylated, mono-geranylatedIntramolecular pyran ring
NemorosoneClusia roseaDi-prenylated, mono-geranylatedCyclohexenyl ring fused at C2-C3
Garsubellin AGarcinia subellipticaTri-prenylatedNeurotrophic activity; Complex side chains
Papuaforin AGarcinia papuanaTetra-prenylatedUnusual C-4 oxidized prenyl chain
Gymnastatin FGymnascella dankaliensisModified prenyl groupsPotent cytostatic activity; Amino acid link
Aristophenone AGarcinia aristataDi-prenylated, mono-geranylatedBenzoyl group at C-9

Biological Relevance and Pharmacological Potential of PPAP Analogues

PPAP derivatives built upon the bicyclo[3.3.1]non-2-en-9-one scaffold exhibit an impressively broad spectrum of biological activities, with particular emphasis on anticancer effects. The molecular architecture of these compounds—characterized by a lipophilic, conformationally constrained bicyclic core decorated with ionizable enone functionalities and hydrophobic prenyl side chains—enables multifaceted interactions with biological targets. This structural complexity allows PPAPs to engage with proteins through mechanisms that often involve covalent modification (via Michael addition to the enone system), hydrophobic interactions within binding pockets, and hydrogen bonding with polar functional groups. The resulting modulation of critical cellular pathways underpins their pharmacological potential, particularly in oncology where they target multiple vulnerabilities in cancer cells [1] [3] [8].

  • Anticancer Mechanisms: Bicyclo[3.3.1]non-2-en-9-one-based PPAPs demonstrate potent growth-inhibitory effects against diverse cancer cell lines through multiple mechanisms. Gymnastatins F and Q, isolated from the marine-derived fungus Gymnascella dankaliensis, exemplify this potential. These compounds exhibit potent cytostatic activity against murine P388 lymphocytic leukemia cells, with gymnastatin Q showing particularly promising growth inhibition in difficult-to-treat human cancer lines including BSY-1 (breast) and MKN7 (stomach) carcinomas. Mechanistic studies suggest these compounds often function as multi-target agents: They induce apoptosis through mitochondrial depolarization and caspase activation, inhibit key survival kinases, interfere with microtubule dynamics, and disrupt protein-protein interactions critical for oncogenic signaling. The α,β-unsaturated carbonyl system serves as a crucial pharmacophore, enabling covalent interaction with nucleophilic cysteine residues in target proteins like STAT3, tubulin, and various kinases [1] [3].

  • Structure-Activity Relationships: Systematic evaluation of synthetic bicyclo[3.3.1]non-2-en-9-one analogues reveals key structural determinants for anticancer activity. The enone system is essential, with saturation or modification significantly reducing potency. The position and stereochemistry of prenyl/geranyl chains profoundly influence target specificity and cellular uptake. For instance, analogues with equatorial prenyl groups at C-8 show enhanced tubulin polymerization inhibition, while those with extended geranyl chains at C-4 exhibit greater selectivity for kinase targets. The carbonyl group's electrophilicity, modulated by adjacent substituents, correlates with apoptosis-inducing capacity. Introducing heteroatoms into the bridge (e.g., creating azabicyclo[3.3.1]nonane derivatives) expands the activity profile, yielding compounds with notable antimalarial, anti-inflammatory, and antitubercular effects alongside anticancer properties. These modified scaffolds retain the core's three-dimensionality while introducing new vectors for target interaction [1] [3] [8].

  • Chemical Biology Probes: Beyond direct therapeutic potential, the bicyclo[3.3.1]non-2-en-9-one framework serves as an invaluable scaffold for developing chemical probes to explore biological pathways. Its inherent complexity and three-dimensionality make it well-suited for disrupting protein-protein interactions, a challenging target class in drug discovery. Libraries of diversely functionalized bicyclic compounds have been synthesized using hypervalent iodine chemistry and ring-opening cascades, providing access to novel chemotypes underrepresented in standard screening collections like the NIH Molecular Libraries Program. These libraries have enabled the identification of modulators for various cellular processes, including autophagy induction, Wnt pathway inhibition, and epigenetic enzyme regulation. The scaffold's "natural product-like" character, combined with its synthetic accessibility, positions it uniquely for probing biological space distinct from that covered by conventional flat, aromatic compounds [3].

Table 2: Biological Activities of Selected Bicyclo[3.3.1]non-2-en-9-one Derivatives

Compound ClassExemplar StructureBiological ActivityMechanistic Insight
PPAP DerivativesHyperforinAntidepressant, AnticancerTRPC6 channel activation; PI3K/Akt inhibition
PPAP DerivativesGuttiferone AAntiviral, AntitumorNF-κB inhibition; Topoisomerase II inhibition
Modified PPAPs8-Prenyl HyperforinEnhanced Antiproliferative activityIncreased tubulin binding affinity
Azabicyclic AnaloguesSarpagine-type AlkaloidsAnticancer, AntiarrhythmicSodium channel modulation; DNA intercalation
Synthetic DerivativesGymnastatin Q AnaloguesP388, BSY-1, MKN7 growth inhibitionCovalent STAT3 inhibition; Apoptosis induction
Spiro-Fused DerivativesSpirovibsanin-typeAntimicrobial, AntitumorReactive oxygen species (ROS) generation
Truncated AnaloguesNorderivatized PPAPsRetained cytotoxicity; Improved solubilityMitochondrial complex I inhibition
  • Therapeutic Development Challenges and Strategies: Translating the promising biological activities of bicyclo[3.3.1]non-2-en-9-ones into viable therapeutics faces challenges, primarily related to molecular complexity, physicochemical properties, and metabolic stability. The highly lipophilic nature of many naturally occurring PPAPs can limit aqueous solubility and oral bioavailability. Strategies to overcome these hurdles include semi-synthetic modification to introduce solubilizing groups (e.g., phosphate prodrugs, amino acid conjugates), preparation of truncated analogues retaining core pharmacophores while reducing logP values, and formulation approaches using nanocarriers. Structural simplification while preserving the essential enone moiety and key substituents has yielded analogues with improved pharmacokinetic profiles without sacrificing potency. These efforts highlight the scaffold's potential as a starting point for developing clinically relevant agents, particularly in oncology where multi-targeted agents and covalent inhibitors are gaining traction [1] [3] [8].

The bicyclo[3.3.1]non-2-en-9-one framework stands as a testament to nature's ingenuity in molecular design. Its presence in structurally complex and biologically potent natural products like the PPAPs underscores its significance as a privileged scaffold in medicinal chemistry. The unique conformational behavior of this bicyclic system, coupled with the versatile reactivity of its enone functionality, provides a robust platform for synthetic diversification and biological targeting. As synthetic methodologies advance, enabling more efficient access to this scaffold and its analogues, the exploration of its pharmacological potential expands. Current research continues to uncover novel mechanisms of action and new therapeutic applications, particularly in anticancer drug discovery, positioning bicyclo[3.3.1]non-2-en-9-one derivatives as compelling candidates for future therapeutic development. The ongoing synthesis of structurally diverse libraries based on this core promises to further illuminate its potential in addressing unmet medical needs, particularly in oncology.

Properties

CAS Number

4844-11-5

Product Name

Bicyclo[3.3.1]non-2-en-9-one

IUPAC Name

bicyclo[3.3.1]non-2-en-9-one

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

InChI

InChI=1S/C9H12O/c10-9-7-3-1-4-8(9)6-2-5-7/h1,3,7-8H,2,4-6H2

InChI Key

JBABOCXXIKVIAK-UHFFFAOYSA-N

SMILES

C1CC2CC=CC(C1)C2=O

Canonical SMILES

C1CC2CC=CC(C1)C2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.